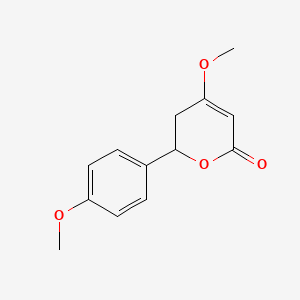
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound has been studied for its potential therapeutic applications and its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves multiple steps. One common method includes the use of isocyanide reagents. The process typically starts with the formation of an imidazobenzodiazepine intermediate. This intermediate is then subjected to a one-pot condensation reaction with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The use of tosylmethyl isocyanide (Tos-MIC) reduces the number of synthetic steps compared to traditional methods. This approach not only improves yield but also minimizes the formation of by-products, making the process more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds. Substitution reactions can result in a wide range of derivatives with different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies to understand the biological mechanisms of benzodiazepines.
Medicine: It has potential therapeutic applications as an anxiolytic, sedative, and anticonvulsant agent.
Mécanisme D'action
The mechanism of action of 8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Climazolam: Another imidazobenzodiazepine with sedative and hypnotic properties.
Uniqueness
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chloro and fluoro substituent on the benzodiazepine core enhances its binding affinity to the GABA receptor, making it a potent compound with potential therapeutic applications .
Propriétés
| 81078-24-2 | |
Formule moléculaire |
C16H11ClFNO |
Poids moléculaire |
287.71 g/mol |
Nom IUPAC |
8-chloro-1-(2-fluorophenyl)-2-oxido-3H-2-benzazepin-2-ium |
InChI |
InChI=1S/C16H11ClFNO/c17-12-8-7-11-4-3-9-19(20)16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
Clé InChI |
OZOLHPLJSODQLR-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


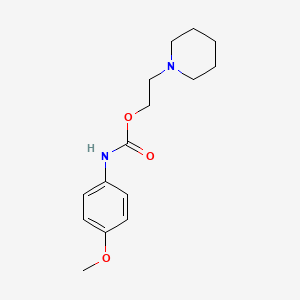


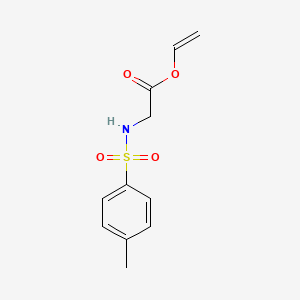
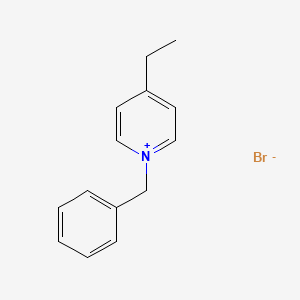

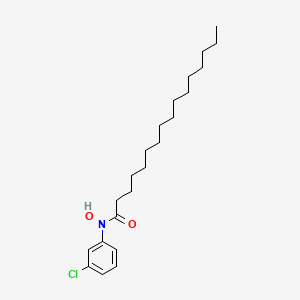
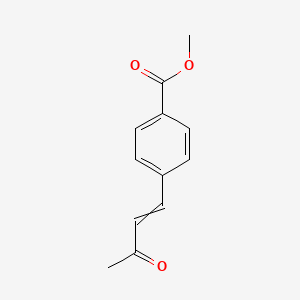
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)

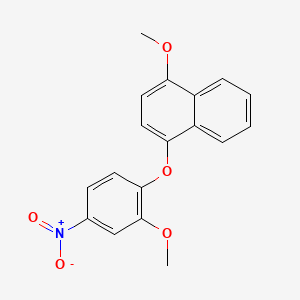
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
